tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound with the molecular formula C12H21NO2. It is known for its unique structural features, which include a hexahydrocyclopenta[c]pyrrole core and a tert-butyl ester group.
Preparation Methods
The synthesis of tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the hexahydrocyclopenta[c]pyrrole core: This step involves the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the tert-butyl ester group: This is achieved through esterification reactions using tert-butyl alcohol and suitable catalysts.
Methylation of the amino group: The final step involves the methylation of the amino group using methylating agents such as methyl iodide.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (3aR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: This compound lacks the methylamino group, making it less versatile in certain chemical reactions.
tert-Butyl (3aR,5s,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate:
The uniqueness of this compound lies in its specific structural features and the presence of the methylamino group, which enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (3aR,6aS)-5-(methylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-11(14-4)6-10(9)8-15/h9-11,14H,5-8H2,1-4H3/t9-,10+,11? |
InChI Key |
XMTRPEYIALXYDZ-ZACCUICWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)NC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.